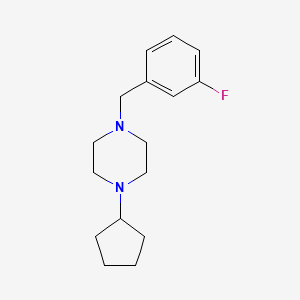
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用機序
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is thought to work by activating the immune system to attack cancer cells. Specifically, this compound activates a protein called STING (stimulator of interferon genes), which triggers the production of interferon and other immune system molecules. These molecules then stimulate the immune system to attack cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, this compound has been shown to inhibit the growth of blood vessels that supply tumors with nutrients. This can help to starve tumors of the nutrients they need to grow and spread. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This can make it easier to design experiments and interpret results. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water and other solvents. This can make it challenging to administer to cells or animals in lab experiments.
将来の方向性
There are many potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is exploring its potential as a combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is exploring its potential as a treatment for other diseases, such as viral infections or autoimmune disorders. Additionally, there is ongoing research into developing new synthetic analogs of this compound that may have even greater anti-cancer activity.
合成法
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with ethyl chloroacetate, followed by the reaction with pyridine-4-carboxaldehyde. Another method involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride, followed by the reaction with pyridine-4-carboxaldehyde. Both methods result in the formation of this compound as a white crystalline solid.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential anti-cancer properties. Initial studies showed that this compound had potent anti-tumor activity in a variety of cancer cell lines and animal models. Subsequent studies explored the mechanism of action of this compound and its potential as a cancer treatment.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-4-15(9-13(12)2)20-11-16(19)18-10-14-5-7-17-8-6-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSQTSRWPCHUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)


![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)



![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)

